4-bromo-N-cyclobutylaniline
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Overview
Description
4-bromo-N-cyclobutylaniline is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a bromine atom, and the nitrogen atom is substituted with a cyclobutyl group
Scientific Research Applications
4-bromo-N-cyclobutylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer. Its unique structure allows for the exploration of novel pharmacophores.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Safety and Hazards
Preparation Methods
The synthesis of 4-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature .
Chemical Reactions Analysis
4-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclobutylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors .
Comparison with Similar Compounds
4-bromo-N-cyclobutylaniline can be compared with other similar compounds, such as:
4-bromoaniline: Lacks the cyclobutyl group, making it less sterically hindered and potentially less selective in binding interactions.
N-cyclobutylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-chloro-N-cyclobutylaniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties due to differences in electronegativity and atomic size.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for selective interactions in biological systems .
Properties
IUPAC Name |
4-bromo-N-cyclobutylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPMMRGKAPAWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250649-29-6 |
Source
|
Record name | 4-bromo-N-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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